N-(2,4-dichlorophenyl)-2-ethoxybenzamide
Description
N-(2,4-Dichlorophenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group linked to a 2,4-dichloro-substituted aniline moiety. The ethoxy group at the 2-position of the benzamide distinguishes it from other halogenated or alkoxy-substituted derivatives, influencing its electronic, steric, and solubility profiles .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBDJSDTUVYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-ethoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Differences Among Benzamide Derivatives
| Compound Name | Substituents on Benzamide Ring | Aniline Substituents | Notable Features | Reference |
|---|---|---|---|---|
| N-(2,4-Dichlorophenyl)-2-ethoxybenzamide | 2-ethoxy | 2,4-dichlorophenyl | Ethoxy group enhances lipophilicity | [10] |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 2-chloro | 2,6-dichlorophenyl | Steric hindrance from 2,6-dichloro groups | [3] |
| 4-Chloro-N-(2-methoxyphenyl)benzamide | 4-chloro | 2-methoxyphenyl | Methoxy group improves solubility | [12] |
| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | 3-methyl | 2,4-dichlorophenyl (via thiadiazole) | Heterocyclic incorporation for bioactivity | [19] |
| (2,4-Dichlorophenyl)-2,4-dichlorobenzoate | 2,4-dichloro (ester linkage) | N/A | Ester derivative isolated from natural sources | [10] |
Key Observations:
- Substituent Position and Bioactivity : The 2,4-dichlorophenyl group is common in analogs with reported biological activity (e.g., thiadiazole derivatives in ). The ethoxy group in the target compound may confer moderate lipophilicity compared to chloro or methoxy groups, balancing membrane permeability and solubility .
- Heterocyclic Modifications : Compounds like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide () incorporate thiazole rings, which enhance binding to biological targets such as enzymes or receptors, a feature absent in the target compound.
Key Observations:
- Coupling Agents : The target compound’s synthesis likely employs carbodiimide-mediated amidation, a standard method for benzamides ().
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Predicted logP | Crystallographic Features | Reference |
|---|---|---|---|---|
| This compound | 324.16 | ~3.8 (estimated) | Likely planar benzamide core with dihedral angles influenced by ethoxy | [3], [12] |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 315.02 | 4.1 | Crystallizes in monoclinic P2₁/c space group | [3] |
| 4-Chloro-N-(2-methoxyphenyl)benzamide | 265.71 | 2.9 | Intermolecular N–H···O hydrogen bonding | [12] |
Key Observations:
- Crystallinity : Analogous structures () exhibit hydrogen bonding and π-π stacking, which stabilize crystal lattices. The ethoxy group’s bulk may alter packing efficiency.
Q & A
Q. Q1. What are the optimized synthetic routes for N-(2,4-dichlorophenyl)-2-ethoxybenzamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 2,4-dichloroaniline via acyl chloride intermediates. Key steps include:
- Acyl chloride formation: React 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) at 60–70°C under anhydrous conditions .
- Amide coupling: Add 2,4-dichloroaniline in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters: - Temperature control during acylation prevents decomposition.
- Solvent choice impacts reaction kinetics; DMF accelerates coupling but may require rigorous drying .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.0–4.4 ppm (ethoxy –OCH₂CH₃), and δ 1.3–1.5 ppm (ethoxy –CH₃) confirm substituent positions. Discrepancies in splitting patterns may indicate rotational isomerism .
- ¹³C NMR: Signals near δ 165 ppm confirm the amide carbonyl group .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (acetonitrile/water) to resolve byproducts .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₂Cl₂NO₂; exact mass: 324.02 g/mol). Fragmentation at the amide bond (e.g., m/z 154 for dichlorophenyl fragments) validates structure .
Intermediate Research Questions
Q. Q3. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
Methodological Answer:
- Target Selection: Prioritize enzymes with known benzamide interactions (e.g., histone deacetylases, proteases). Use molecular docking to predict binding affinity .
- Assay Design:
- Kinetic Studies: Monitor enzyme activity via fluorometric or colorimetric substrates (e.g., para-nitroaniline release for proteases).
- Dose-Response Curves: Test 0.1–100 µM concentrations to calculate IC₅₀ values. Include positive controls (e.g., trichostatin A for HDACs) .
- Data Interpretation: Non-linear regression (e.g., GraphPad Prism) identifies competitive vs. non-competitive inhibition. Anomalies in dose-response may suggest allosteric effects .
Q. Q4. What strategies mitigate solubility challenges of this compound in aqueous assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound. Validate solvent compatibility with controls.
- Surfactants: Add Tween-20 (0.01–0.1%) to stabilize colloidal dispersions.
- Prodrug Modifications: Synthesize phosphate or glycoside derivatives for improved hydrophilicity .
- Dynamic Light Scattering (DLS): Confirm particle size <200 nm to rule out aggregation artifacts .
Advanced Research Questions
Q. Q5. How do structural modifications (e.g., substituent position, halogen variation) alter the bioactivity of this compound?
Methodological Answer:
- Comparative SAR Studies:
- Halogen Substitution: Replace Cl with F or Br at the 2,4-positions. Fluorine enhances metabolic stability but may reduce lipophilicity (logP) .
- Ethoxy Group: Replace with methoxy or propoxy to assess steric effects on target binding.
- Data Analysis:
- Crystallography: Resolve X-ray structures of ligand-enzyme complexes to map substituent interactions (e.g., hydrogen bonding with His⁶⁴² in HDAC8) .
- Free Energy Perturbation (FEP): Computational models quantify binding energy changes from substitutions .
Q. Q6. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
Methodological Answer:
- Source Validation: Cross-check assay protocols (e.g., substrate concentration, pH) and compound purity (HPLC, NMR). Batch-to-batch variability in synthesis can skew results .
- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers. Apply statistical models (e.g., Bayesian inference) to reconcile discrepancies .
Q. Q7. What advanced computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADMET Prediction:
- Software Tools: Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability and plasma protein binding .
- Validation: Compare predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
